molecular formula C9H8ClN3O2 B13666404 Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Cat. No.: B13666404
M. Wt: 225.63 g/mol
InChI Key: UDEKOEMOMIBQGR-UHFFFAOYSA-N
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Description

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound featuring a fused imidazo[4,5-c]pyridine core with a chlorine substituent at position 4 and an ethyl ester group at position 2. Its structural uniqueness lies in the fused ring system and substituent positioning, which influence electronic properties, solubility, and reactivity.

Properties

Molecular Formula

C9H8ClN3O2

Molecular Weight

225.63 g/mol

IUPAC Name

ethyl 4-chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

InChI

InChI=1S/C9H8ClN3O2/c1-2-15-9(14)8-12-5-3-4-11-7(10)6(5)13-8/h3-4H,2H2,1H3,(H,12,13)

InChI Key

UDEKOEMOMIBQGR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(N1)C=CN=C2Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategies for Imidazo[4,5-c]pyridine Derivatives

The synthesis of imidazo[4,5-c]pyridine derivatives generally follows two main pathways:

These strategies are often catalyzed by transition metals (Pd, Cu) or proceed under metal-free conditions using nucleophilic aromatic substitution (SNAr), reduction, and cyclization steps.

Preparation Methods of Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate

Starting Materials and Key Intermediates

The key starting materials for the synthesis include:

  • 2-Chloro-3-nitropyridine or 2-chloro-3-aminopyridine derivatives
  • Ethyl bromoacetate or ethyl bromopyruvate as esterifying agents
  • Primary amines for nucleophilic substitution

Stepwise Synthetic Route

Nucleophilic Aromatic Substitution (SNAr)

A common initial step is the SNAr reaction of 2-chloro-3-nitropyridine with primary amines to form N-substituted pyridine-2-amine intermediates. This reaction is typically conducted in refluxing solvents such as dichloromethane, 1,2-dichloroethane, or a water-isopropanol mixture (H2O-IPA), with reaction times varying from 2 to 72 hours depending on conditions.

  • Using H2O-IPA at 80 °C can reduce reaction time to approximately 2 hours with excellent yields.
Reduction of Nitro Group

The nitro group in the intermediate is reduced to an amino group using zinc dust and ammonium formate or ammonium chloride in acidic media at elevated temperatures (around 80-85 °C). This step yields pyridine-2,3-diamines, which are crucial for subsequent cyclization.

Cyclization to Imidazo[4,5-c]pyridine Core

The diamino intermediate undergoes intramolecular cyclization, often facilitated by aldehydes or carbonyl compounds, forming the fused imidazo[4,5-c]pyridine ring. This process can be performed in a one-pot tandem reaction involving SNAr, reduction, and heterocyclization steps, enhancing efficiency and yield.

Introduction of the Ethyl Carboxylate Group

The ethyl ester group at position 2 is introduced by condensation with ethyl bromoacetate or ethyl bromopyruvate. This is often achieved by refluxing 2-aminopyridine derivatives with ethyl bromopyruvate in ethanol or dioxane, yielding ethyl 2-carboxylate intermediates.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Product/Intermediate Yield (%)
1 SNAr 2-chloro-3-nitropyridine + primary amine, H2O-IPA, 80 °C, 2 h N-substituted pyridine-2-amine >90
2 Reduction Zn dust, NH4Cl, 80 °C, 0.75 h Pyridine-2,3-diamine ~90
3 Cyclization Aldehyde or carbonyl compound, reflux Imidazo[4,5-c]pyridine core 85-95
4 Esterification/Condensation Ethyl bromopyruvate, ethanol, reflux This compound 80-90

Alternative and Metal-Free Methods

Recent advances have demonstrated metal-free protocols for synthesizing imidazo[4,5-c]pyridine derivatives using iodine catalysis or catalyst-free condensation reactions. These methods offer milder conditions, shorter reaction times, and environmentally benign processes.

  • For example, condensation of 2-aminopyridines with halogenoesters under reflux in ethanol can directly yield ethyl 2-carboxylate intermediates without metal catalysts.
  • Iodine-promoted cyclizations in aqueous or micellar media have also been reported, involving initial imine formation, tautomerization, cyclization, and oxidative aromatization steps.

Patented Procedures and Industrial Relevance

A European patent (EP0245637A1) describes the preparation of imidazo[4,5-c]pyridine derivatives involving evaporation, suspension in dichloromethane, and treatment with sodium carbonate solutions to isolate intermediates. Although the patent focuses on related compounds, the methodology provides insights into purification and handling steps applicable to this compound synthesis.

Analytical and Structural Confirmation

The synthesized compound is typically confirmed by:

Summary and Outlook

The preparation of this compound involves a multi-step synthesis starting from 2-chloro-3-nitropyridine derivatives, proceeding through nucleophilic aromatic substitution, nitro group reduction, cyclization, and esterification. Advances in metal-free and tandem reaction protocols have improved the efficiency and environmental profile of these syntheses.

Future research may focus on:

  • Developing greener, catalyst-free one-pot methods.
  • Expanding substrate scope for diverse functionalization.
  • Scaling up for industrial pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Major Products Formed

The major products formed from these reactions include substituted imidazopyridines, N-oxides, and dihydro derivatives, which can have varied biological activities .

Scientific Research Applications

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Substituent Variations in Imidazo[4,5-c]pyridine Derivatives

Key Example :

  • Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate (CAS: 2594313-37-6) Structural Difference: Additional chlorine at position 6. Commercial availability (1 supplier) suggests niche applications .

Comparison Table :

Compound Name Core Structure Substituents (Positions) Key Properties/Applications
Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate Imidazo[4,5-c]pyridine Cl (4), COOEt (2) Unknown bioactivity; structural analog for drug design
Ethyl 4,6-Dichloro-1H-imidazo[4,5-c]pyridine-2-carboxylate Imidazo[4,5-c]pyridine Cl (4,6), COOEt (2) Enhanced electrophilicity; limited commercial availability

Positional Isomerism in Imidazo-Pyridine Systems

Key Example :

  • Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate (CAS: 2436583-40-1) Structural Difference: Chlorine at position 6 and methyl at position 7 on imidazo[4,5-b]pyridine. The methyl group may improve lipophilicity, enhancing membrane permeability .

Comparison Table :

Compound Name Core Fusion Substituents (Positions) Purity/Notes
This compound [4,5-c] Cl (4), COOEt (2) No purity data available
Ethyl 6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylate [4,5-b] Cl (6), CH₃ (7), COOEt (2) ≥95% purity; synthesized for medicinal chemistry applications

Pyrrolo- vs. Imidazo-Pyridine Derivatives

Key Examples :

Ethyl 1H-Pyrrolo[2,3-c]pyridine-2-carboxylate (9a) and Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate (9b)

  • Structural Difference : Pyrrolo[2,3-c]pyridine core (5-membered pyrrole fused to pyridine) vs. imidazo[4,5-c]pyridine (imidazole fused to pyridine).
  • Impact : The pyrrolo system lacks the imidazole’s nitrogen atom, reducing hydrogen-bonding capacity. Both compounds were synthesized in 60% yield, suggesting comparable synthetic accessibility for ester-substituted derivatives .

Comparison Table :

Compound Name Core Structure Substituents (Positions) Yield/Synthesis Notes
Ethyl 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate Pyrrolo[2,3-c]pyridine Cl (5), COOEt (2) 60% yield; literature-validated synthesis
This compound Imidazo[4,5-c]pyridine Cl (4), COOEt (2) Synthesis data not reported

Functional Group Variations in Related Scaffolds

Key Example :

  • Methyl 1-(4-Methoxyphenyl)-5-methyl-2-phenyl-1H-imidazole-4-carboxylate (5b) Structural Difference: Non-fused imidazole with aryl and methoxy substituents. However, the methoxy group may enhance solubility .

Research Implications and Gaps

  • Commercial Availability: Limited suppliers for imidazo[4,5-c]pyridine derivatives suggest niche applications or synthetic complexity .

Biological Activity

Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

  • Molecular Formula : C9H8ClN3O2
  • Molecular Weight : 225.63 g/mol
  • CAS Number : 2092433-27-5

The compound features a chlorine atom at the 4-position of the pyridine ring, which contributes to its reactivity and biological activity. The imidazole moiety is linked to various pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial effects .

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in disease processes, such as cyclooxygenases and nitric oxide synthases. These interactions are crucial for its anti-inflammatory effects .
  • Kinase Activity Modulation : The compound has demonstrated selective inhibition of various kinases, which are critical in cancer signaling pathways. This selectivity may lead to reduced side effects compared to non-selective inhibitors .
  • GABA Receptor Interaction : As a GABAA receptor agonist, it enhances the inhibitory effects of GABA, potentially providing sedative effects and influencing neurotransmission .

Antitumor Activity

Research indicates that derivatives of this compound possess significant cytotoxic properties against various cancer cell lines. For instance:

  • Cell Line Studies : In vitro studies have shown that compounds in this class can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Cell LineIC50 (µM)Reference
HCT11612.5
MCF715.0
A54910.0

Anti-inflammatory Effects

The compound's ability to inhibit cyclooxygenase enzymes suggests its potential as an anti-inflammatory agent. Molecular docking studies have revealed strong binding affinities to COX isoforms, indicating effective modulation of inflammatory pathways .

Antimicrobial Properties

This compound has also shown promising antimicrobial activity against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus3.12 µg/mL
Escherichia coli12.5 µg/mL

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Study : A study conducted on HCT116 colon carcinoma cells demonstrated that the compound inhibited cell growth with an IC50 value of 12.5 µM. The mechanism was linked to apoptosis induction through caspase activation .
  • Anti-inflammatory Research : In a model of acute inflammation, administration of the compound significantly reduced edema in a dose-dependent manner, highlighting its potential therapeutic application in treating inflammatory diseases .
  • Antimicrobial Evaluation : Testing against Staphylococcus aureus showed that the compound exhibited potent antibacterial activity with an MIC value lower than commonly used antibiotics like ciprofloxacin .

Q & A

Q. What are the optimized synthetic routes for Ethyl 4-Chloro-1H-imidazo[4,5-c]pyridine-2-carboxylate, and how do reaction conditions influence yield?

The synthesis typically involves alkylation or cyclization reactions. For example, describes a method where 4-chloro-1H-imidazo[4,5-c]pyridine reacts with ethyl 2-cyano-4,4-diethoxybutyrate under microwave-assisted conditions. Key parameters include:

  • Solvent : Polar aprotic solvents like DMSO or DMF are preferred.
  • Temperature : Reactions are conducted at 80–100°C to ensure complete conversion.
  • Catalyst : Base catalysts (e.g., K₂CO₃) enhance nucleophilic substitution at the 1-position of the imidazopyridine core.
    Yield optimization requires monitoring intermediates via TLC or HPLC, with typical yields reaching 85–90% after purification by column chromatography .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Advanced spectroscopic techniques are critical:

  • NMR : ¹H and ¹³C NMR (e.g., δ=8.68 ppm for aromatic protons, δ=166.1 ppm for ester carbonyl) confirm regiochemistry and purity .
  • HRMS : Accurate mass analysis (e.g., [M+H]+ calcd. 337.1062) ensures molecular formula correctness .
  • X-ray crystallography : For unambiguous confirmation (not directly reported for this compound, but analogous imidazopyridines in use this method).

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

  • Solubility : The ethyl ester group enhances solubility in organic solvents (e.g., DCM, THF), but limited solubility in aqueous buffers necessitates DMSO as a stock solution vehicle.
  • Stability : The 4-chloro substituent increases electrophilicity, making the compound prone to hydrolysis under acidic/basic conditions. Store at –20°C in anhydrous environments .

Advanced Research Questions

Q. How does the 4-chloro substituent influence reactivity in cross-coupling reactions for medicinal chemistry applications?

The chloro group at the 4-position serves as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

  • Palladium catalysis : Substitution with aryl boronic acids generates biaryl derivatives, a strategy used in for synthesizing kinase inhibitors.
  • Regioselectivity : Steric hindrance from the fused imidazole ring directs coupling to the 4-position rather than the 2-carboxylate .

Q. What computational methods are suitable for predicting the bioactivity of derivatives of this compound?

  • Molecular docking : Use the compound’s crystal structure (or homology models) to predict binding to targets like kinases or GPCRs. highlights chlorine’s role in enhancing hydrophobic interactions.
  • QSAR modeling : Correlate electronic parameters (e.g., Hammett σ values for the chloro group) with antimicrobial or antiviral activity observed in imidazopyridine analogs .

Q. How can researchers resolve contradictions in reported biological activity data for imidazopyridine derivatives?

Discrepancies often arise from:

  • Substituent positioning : For example, shows that chlorine at the 5-position (vs. 4-position) in furopyridines alters antibacterial efficacy.
  • Assay variability : Standardize cell-based assays (e.g., MIC values for antimicrobial activity) and validate with positive controls like ciprofloxacin .

Methodological Challenges and Solutions

Q. What strategies mitigate side reactions during functionalization of the imidazopyridine core?

  • Protecting groups : Temporarily block the 2-carboxylate with tert-butyl esters to prevent nucleophilic attack during alkylation .
  • Low-temperature reactions : Reduce unwanted dimerization or hydrolysis, as noted in for maintaining >90% purity.

Q. How can researchers leverage structural analogs to infer unknown properties of this compound?

  • Comparative studies : Use data from (ethyl 3H-imidazo[4,5-c]pyridine-2-carboxylate) to hypothesize metabolic stability or CYP450 inhibition.
  • Thermodynamic profiling : Compare melting points and logP values with chloro-substituted analogs in to predict bioavailability.

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